N-(4-fluorophenyl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
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Overview
Description
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines fluorophenyl and methoxyphenyl groups with a furochromene core, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furochromene core through a cyclization reaction. This is followed by the introduction of the fluorophenyl and methoxyphenyl groups via nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (such as temperature, pressure, and solvent choice), and employing catalysts to increase yield and purity. Continuous flow reactors might be used to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-fluorophenyl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, although further research is needed to confirm these effects.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-methylbenzamide
- N-(4-fluorophenyl)-4-methylbenzylamine
- 4-fluorophenyl N-(4-(methylthio)phenyl)carbamate
Uniqueness
Compared to these similar compounds, N-(4-fluorophenyl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide stands out due to its furochromene core, which imparts unique chemical and biological properties. This structural feature may enhance its reactivity and potential bioactivity, making it a more versatile compound for various applications.
Properties
Molecular Formula |
C25H18FNO5 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C25H18FNO5/c1-30-17-12-6-14(7-13-17)20-21-22(18-4-2-3-5-19(18)31-25(21)29)32-23(20)24(28)27-16-10-8-15(26)9-11-16/h2-13,20,23H,1H3,(H,27,28) |
InChI Key |
QPNCHVOMKBBVFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(OC3=C2C(=O)OC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)F |
Origin of Product |
United States |
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